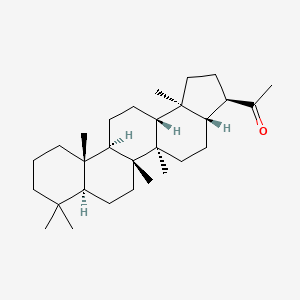

Isoadiantone

Description

Structure

3D Structure

Properties

CAS No. |

54352-47-5 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

1-[(3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysen-3-yl]ethanone |

InChI |

InChI=1S/C29H48O/c1-19(30)20-11-16-26(4)21(20)12-17-28(6)23(26)9-10-24-27(5)15-8-14-25(2,3)22(27)13-18-29(24,28)7/h20-24H,8-18H2,1-7H3/t20-,21-,22-,23+,24+,26-,27-,28+,29+/m0/s1 |

InChI Key |

DCBAVUVLEYSTPU-ZTPVQENVSA-N |

Isomeric SMILES |

CC(=O)[C@@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C |

Canonical SMILES |

CC(=O)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Isoadiantone |

Origin of Product |

United States |

Foundational & Exploratory

Isoadiantone: A Technical Guide to Its Natural Source, Isolation, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone is a triterpenoid compound that has been isolated from the maidenhair fern, Adiantum capillus-veneris L.[1][2]. Triterpenoids from this plant have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, suggesting their potential for further investigation in drug development. This technical guide provides a comprehensive overview of the natural source of this compound, a detailed methodology for its isolation, and a discussion of its potential biological signaling pathways based on current research on related compounds.

Natural Source: Adiantum capillus-veneris L.

The primary natural source of this compound is the fern Adiantum capillus-veneris, commonly known as the maidenhair fern. This plant is widely distributed globally and has a history of use in traditional medicine[3][4]. The fronds (leaves) of the fern are the specific plant part from which this compound is extracted[1][5].

Isolation of this compound

The isolation of this compound from Adiantum capillus-veneris is a multi-step process involving extraction, fractionation, and chromatography. The following protocol is a detailed synthesis of methodologies reported in the scientific literature.

Experimental Protocol: Isolation of this compound

1. Plant Material Collection and Preparation:

-

Collect fresh fronds of Adiantum capillus-veneris.

-

Air-dry the fronds in the shade to prevent the degradation of phytochemicals.

-

Grind the dried fronds into a coarse powder.

2. Extraction:

-

Macerate 800 g of the dried, powdered fronds in 3 liters of 95% ethanol at room temperature for 48 hours.

-

Filter the extract and repeat the maceration process twice more with fresh solvent.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

-

Suspend a portion of the dried crude extract (e.g., 150 g) in 500 ml of distilled water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity.

-

Extract the aqueous suspension four times with 700 ml of n-hexane for each extraction.

-

Combine the n-hexane fractions and dry them under reduced pressure to obtain the hexane extract, which is enriched in triterpenoids like this compound.

4. Chromatographic Purification:

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Adsorb 20 g of the dried hexane extract onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

-

Collect fractions of the eluate (e.g., 200 ml each).

-

Monitor the fractions using thin-layer chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, various ratios) and a visualizing agent (e.g., ceric sulfate spray followed by heating).

-

Pool the fractions containing the compound of interest (this compound) based on their TLC profiles.

-

Further purify the pooled fractions by repeated column chromatography or preparative TLC until pure this compound is obtained.

Data Presentation: Extraction and Fractionation Yields

The following table summarizes the quantitative data from a representative extraction and fractionation process as described in the literature[1].

| Plant Material (Dried Fronds) | Extraction Solvent | Crude Extract Yield | Fractionation Solvent | Hexane Fraction Yield |

| 800 g | 95% Ethanol | 220 g | n-Hexane | 70 g (from 150 g of crude extract) |

Note: The yield of pure this compound from the hexane fraction is not explicitly reported in the reviewed literature and would be dependent on the efficiency of the chromatographic purification.

Potential Biological Activity and Signaling Pathways

Direct studies on the signaling pathways modulated by this compound are not yet available in the scientific literature. However, triterpenoids isolated from Adiantum capillus-veneris have been reported to possess anti-inflammatory and cytotoxic activities[6][7]. Many triterpenoids are known to exert their effects by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway[8].

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, pathogens), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

It is plausible that this compound, as a triterpenoid, may inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects. A potential mechanism is the inhibition of IKK activity or the prevention of IκBα degradation.

Logical Relationship: Proposed Experimental Workflow for Investigating this compound's Effect on the NF-κB Pathway

The following diagram illustrates a logical workflow for future research to elucidate the effect of this compound on the NF-κB signaling pathway.

Caption: Proposed workflow for studying this compound's effect on NF-κB.

Signaling Pathway Diagram: Postulated Inhibition of NF-κB Signaling by this compound

The following diagram illustrates the hypothetical inhibitory action of this compound on the NF-κB signaling pathway. This is a generalized representation based on the known activities of other triterpenoids.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a naturally occurring triterpenoid found in Adiantum capillus-veneris. Its isolation can be achieved through a systematic process of extraction and chromatographic purification. While direct evidence of its molecular targets is still forthcoming, its classification as a triterpenoid suggests potential modulatory effects on key signaling pathways involved in inflammation and cell survival, such as the NF-κB pathway. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies are warranted to precisely define its mechanism of action and to quantify its yield from its natural source more accurately.

References

- 1. Phytochemical and biological studies of Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sciensage.info [sciensage.info]

- 4. Adiantum capillus‐veneris: A Comprehensive Review of Its Medicinal Properties, Bioactive Compounds, and Advanced Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. storage.googleapis.com [storage.googleapis.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. researchgate.net [researchgate.net]

- 8. foodstruct.com [foodstruct.com]

The Uncharted Path: A Technical Guide to the Biosynthesis of Isoadiantone in Adiantum Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone, a triterpenoid compound isolated from ferns of the Adiantum genus, particularly Adiantum capillus-veneris, presents a molecule of interest for its potential pharmacological activities.[1][2][3] Triterpenoids, a vast class of natural products, are known for their diverse structures and biological functions.[4][5] Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery of novel enzymes that could be valuable tools in synthetic biology. This technical guide synthesizes the current understanding of triterpenoid biosynthesis to propose a putative pathway for this compound in Adiantum species, details the experimental protocols required to elucidate this pathway, and presents the available, albeit limited, quantitative data for related compounds in the genus.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of triterpenoids is a complex process that begins with the universal precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways.[4][5] These precursors are sequentially condensed to form farnesyl diphosphate (FPP), two molecules of which are then joined to create squalene.[4] Squalene is subsequently epoxidized to 2,3-oxidosqualene, a linear precursor that undergoes cyclization to form the vast array of triterpenoid skeletons.[4][5]

The cyclization of 2,3-oxidosqualene is a critical branching point in triterpenoid biosynthesis, catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs).[6][7] For the formation of dammarane-type triterpenoids, a dammarenyl cation intermediate is generated.[4][8] Although the specific enzymes in Adiantum species have not yet been characterized, a putative pathway for this compound can be constructed based on established knowledge of triterpenoid biosynthesis.

The proposed pathway involves the following key steps:

-

Formation of the Dammarenyl Cation: An oxidosqualene cyclase in Adiantum likely catalyzes the cyclization of 2,3-oxidosqualene to form the dammarenyl cation.[4][8]

-

Rearrangement and Deprotonation: The dammarenyl cation undergoes a series of rearrangements and ultimately deprotonation to yield a stable triterpene skeleton. The exact nature of these rearrangements leading to the adiantane skeleton of this compound is yet to be determined.

-

Oxidative Modifications: Following the formation of the initial triterpene skeleton, cytochrome P450 monooxygenases (CYPs) are likely involved in regio- and stereospecific oxidations to introduce ketone functionalities, such as the one present in this compound.[9][10] Ferns possess a diverse array of CYPs, some of which are involved in specialized metabolite biosynthesis.[11][12]

Data Presentation

Currently, there is a lack of quantitative data specifically on the biosynthesis rates or enzymatic efficiencies for the this compound pathway in Adiantum species. However, studies have reported the presence and quantity of other triterpenoids in various Adiantum species, which can provide a basis for understanding the general triterpenoid production capacity of these ferns.

Table 1: Triterpenoids Identified in Adiantum Species

| Compound | Adiantum Species | Reference |

| This compound | A. capillus-veneris, A. incisum | [2][13] |

| Isoadiantol-B | A. capillus-veneris | [2] |

| 3-methoxy-4-hydroxyfilicane | A. capillus-veneris | [2] |

| 3,4-dihydroxyfilicane | A. capillus-veneris | [2] |

| Stigmasterol | A. capillus-veneris, A. lunulatum, A. peruvianum, A. venustum | [14] |

| Lupeol | A. lunulatum, A. peruvianum | [14] |

| Adiantone | A. incisum | [13] |

| 23-hydroxyfernene | A. incisum | [13] |

Table 2: Quantitative Analysis of Stigmasterol and Lupeol in Adiantum Species

| Compound | A. capillus-veneris (% dry weight) | A. lunulatum (% dry weight) | A. peruvianum (% dry weight) | A. venustum (% dry weight) | Reference |

| Stigmasterol | 1.469 | Not Reported | Not Reported | 0.351 | [14] |

| Lupeol | Not Detected | 0.064 | 0.174 | Not Detected | [14] |

Note: The data in Table 2 is based on HPTLC analysis and provides an indication of the levels of these common triterpenoids.[14]

Experimental Protocols

Elucidating the biosynthetic pathway of this compound requires a multi-faceted approach involving the identification and functional characterization of the enzymes involved. The following are detailed methodologies for key experiments that would be essential for this research.

Identification of Candidate Genes

Objective: To identify candidate oxidosqualene cyclase (OSC) and cytochrome P450 (CYP) genes from Adiantum species that may be involved in this compound biosynthesis.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from the fronds of Adiantum capillus-veneris. Prepare a cDNA library and perform high-throughput RNA sequencing (RNA-Seq).

-

Transcriptome Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Gene Annotation and Homology Search: Annotate the assembled transcripts by comparing them against public protein databases (e.g., NCBI non-redundant protein database). Specifically search for transcripts with high homology to known triterpene synthases (OSCs) and CYPs involved in triterpenoid oxidation. Phylogenetic analysis can help in identifying promising candidates.[15]

Functional Characterization of Candidate Enzymes via Heterologous Expression

Objective: To determine the function of candidate OSC and CYP genes by expressing them in a heterologous host system.

Methodology:

-

Gene Cloning: Amplify the full-length coding sequences of candidate genes from Adiantum cDNA and clone them into an appropriate expression vector (e.g., for yeast or Nicotiana benthamiana).[16][17][18]

-

Heterologous Expression:

-

Yeast (Saccharomyces cerevisiae): Transform the expression constructs into a yeast strain engineered for triterpenoid production (e.g., one that overproduces 2,3-oxidosqualene).[19]

-

Nicotiana benthamiana: Use Agrobacterium tumefaciens-mediated transient expression to introduce the genes into the leaves of N. benthamiana.[16] This system allows for rapid testing of enzyme function.

-

-

Metabolite Extraction: After a suitable incubation period, harvest the yeast cells or plant leaves and extract the triterpenoids using an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the enzymatic products.[20][21][22] Comparison of the mass spectra and retention times with an authentic standard of this compound is necessary for confirmation. For GC-MS analysis, derivatization (e.g., silylation) may be required for triterpenoids with hydroxyl groups.[23]

Quantitative Analysis of this compound

Objective: To quantify the amount of this compound in Adiantum species.

Methodology:

-

Plant Material and Extraction: Harvest fresh or dried fronds of Adiantum capillus-veneris. Perform a solvent extraction, for example, using methanol, followed by liquid-liquid partitioning with a non-polar solvent like hexane to enrich for triterpenoids.[2][14]

-

Chromatographic Separation and Detection:

-

High-Performance Thin-Layer Chromatography (HPTLC): Develop an HPTLC method for the separation of triterpenoids. Use a specific spray reagent (e.g., anisaldehyde-sulfuric acid) for visualization. Quantify the amount of this compound by densitometry, using a calibration curve prepared with a purified standard.[14]

-

GC-MS or LC-MS/MS: Develop a validated quantitative method using either GC-MS (with an appropriate internal standard) or LC-MS/MS.[20][22][24] LC-MS/MS often provides higher sensitivity and selectivity.

-

Conclusion

The biosynthesis of this compound in Adiantum species remains an uncharted area of research. Based on the well-established principles of triterpenoid biosynthesis, a putative pathway involving an oxidosqualene cyclase and subsequent oxidative modifications by cytochrome P450 enzymes is proposed. The elucidation of this pathway will require the application of modern molecular biology and analytical chemistry techniques, as outlined in this guide. The identification and characterization of the enzymes responsible for this compound biosynthesis will not only deepen our understanding of plant specialized metabolism but also provide valuable biocatalysts for the sustainable production of this and other complex triterpenoids. Further research is warranted to isolate the responsible genes, functionally characterize the encoded enzymes, and quantify the metabolic flux through this intriguing pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phytochemical and biological studies of Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 6. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 7. Research Advances in Oxidosqualene Cyclase in Plants [mdpi.com]

- 8. The protosteryl and dammarenyl cation dichotomy in polycyclic triterpene biosynthesis revisited: has this ‘rule’ finally been broken? - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 9. Roles of three cytochrome P450 monooxygenases in triterpene biosynthesis and their potential impact on growth and development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The first cytochrome P450 in ferns. Evidence for its involvement in phytoecdysteroid biosynthesis in Polypodium vulgare - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

- 15. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]

- 17. Novel terpenes generated by heterologous expression of bacterial terpene synthase genes in an engineered Streptomyces host - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Heterologous Biosynthesis of Terpenoids in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ingentaconnect.com [ingentaconnect.com]

- 22. Development of LC-MS/MS method for cyanoenone triterpenoid determination to support CNS tissue distribution study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

Isoadiantone: A Technical Guide for Researchers

CAS Number: 54352-47-5 Molecular Formula: C₂₉H₄₈O

This technical guide provides an in-depth overview of Isoadiantone, a triterpenoid compound of interest for its potential therapeutic properties. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, biological activities, and underlying mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 54352-47-5 | [1] |

| Molecular Formula | C₂₉H₄₈O | [1] |

| Molecular Weight | 412.69 g/mol | [1] |

| Synonyms | (21β)-30-Nor-A'-neogammaceran-22-one | [1] |

| Class | Triterpenoid | [1] |

| Natural Source | Adiantum capillus-veneris L. (Maidenhair fern) | [1] |

Biological Activity and Mechanism of Action

This compound has demonstrated notable anti-inflammatory properties. Research indicates that its mechanism of action involves the modulation of key signaling pathways implicated in the inflammatory response.

Anti-inflammatory Activity

Studies have shown that this compound exerts its anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.

The inhibitory action of this compound on the NF-κB pathway is achieved through the following mechanisms:

-

Inhibition of IκBα Phosphorylation and Degradation: this compound has been observed to inhibit the tumor necrosis factor-alpha (TNF-α) induced phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2]

-

Suppression of IKKα/β Phosphorylation: The compound also suppresses the phosphorylation of IκB kinase (IKK) alpha and beta subunits.[2] IKK is the upstream kinase responsible for phosphorylating IκBα, marking it for degradation.

By preventing the degradation of IκBα, this compound effectively blocks the nuclear translocation and activation of NF-κB, thereby downregulating the expression of inflammatory mediators.

Potential Hypoglycemic Activity

While direct studies on the hypoglycemic effect of isolated this compound are limited, the total alcoholic extract of Adiantum capillus-veneris, from which this compound is derived, has shown significant hypoglycemic activity in preclinical models.[1] This suggests that this compound may contribute to the observed anti-diabetic effects of the plant extract, warranting further investigation into its specific role in glucose metabolism.

Experimental Protocols

Isolation of this compound from Adiantum capillus-veneris

The following protocol outlines the general steps for the isolation of this compound based on published methodologies.[1]

1. Plant Material and Extraction:

-

Dried and powdered fronds of Adiantum capillus-veneris are used as the starting material.

-

The powdered plant material is extracted with a suitable solvent, typically 95% ethanol, at room temperature.

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude alcoholic extract.

2. Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

This compound is typically found in the non-polar hexane fraction.

3. Chromatographic Purification:

-

The hexane fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity with the addition of ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and further purified by repeated column chromatography or other techniques like preparative TLC or crystallization to yield pure this compound.

4. Structure Elucidation:

-

The structure of the isolated compound is confirmed using various spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): To determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Summary of Quantitative Data

The following table summarizes the key quantitative findings related to the biological activity of this compound and its source extract.

| Activity | Test System | Compound/Extract | Result | Reference |

| Anti-inflammatory | TNF-α-stimulated cells | This compound | Inhibition of IκBα and IKKα/β phosphorylation | [2] |

| Hypoglycemic | Animal models | A. capillus-veneris alcoholic extract | Significant reduction in blood glucose levels | [1] |

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity mediated through the inhibition of the NF-κB signaling pathway. Its presence in Adiantum capillus-veneris, a plant with traditional uses for various ailments including diabetes, also suggests a potential role in glucose regulation that merits further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers to explore the full therapeutic potential of this intriguing triterpenoid.

References

Spectroscopic Profile of Isoadiantone: A Technical Guide for Researchers

An In-depth Analysis of NMR, IR, and MS Data for the Triterpenoid Isoadiantone

This compound, a pentacyclic triterpenoid belonging to the friedelane skeleton class, has been isolated from various plant sources, including ferns of the Adiantum genus such as Adiantum capillus-veneris and Adiantum incisum.[1][2] As a member of a class of compounds with diverse biological activities, a thorough understanding of its structural and spectroscopic properties is crucial for researchers in natural product chemistry, drug discovery, and related scientific fields. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for its spectroscopic identification.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of Adiantone (this compound isomer) (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| 28-H₃ | 0.68 | s |

| 24-H₃ | 0.79 | s |

| 25-H₃ | 0.82 | s |

| 23-H₃ | 0.83 | s |

| 26-H₃ | 0.93 | s |

| 27-H₃ | 0.95 | s |

| MeCO- | 2.14 | s |

| Data obtained for the closely related isomer Adiantone as reported by Hayat et al. (2002) from Adiantum incisum. Specific data for this compound was not available in the cited literature. |

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | Data not available |

| C-2 | Data not available |

| C-3 | Data not available |

| ... | ... |

| C-30 | Data not available |

| Specific ¹³C NMR data for this compound is not readily available in the reviewed literature. However, friedelane-type triterpenoids typically exhibit characteristic signals for their 30 carbon atoms. |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~1710 | C=O (Ketone) |

| ~2920-2850 | C-H stretch (Aliphatic) |

| ~1460 | C-H bend (CH₂) |

| ~1380 | C-H bend (CH₃) |

| Characteristic absorption frequencies for friedelane-type triterpenoids. |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Adiantone (this compound isomer)

| m/z | Interpretation |

| 412.3694 | [M]⁺ (Calculated for C₂₉H₄₈O: 412.3704) |

| 397 | [M - CH₃]⁺ |

| 369 | [M - C₃H₇]⁺ |

| 313 | Fragment ion |

| 231 | Fragment ion |

| 191 | Fragment ion |

| 123 | Fragment ion |

| 69 | Fragment ion |

| Data obtained for the closely related isomer Adiantone as reported by Hayat et al. (2002) from Adiantum incisum. |

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural elucidation of natural products like this compound. The following sections detail typical experimental protocols for NMR, IR, and MS analysis of triterpenoids.

Sample Preparation for Spectroscopic Analysis

-

Extraction and Isolation : this compound is typically isolated from the dried and powdered plant material (e.g., fronds of Adiantum species) through extraction with a suitable organic solvent such as methanol or ethanol.[1] The crude extract is then subjected to fractionation using solvents of increasing polarity. Further purification is achieved through chromatographic techniques like column chromatography and preparative thin-layer chromatography (TLC) to yield the pure compound.[3]

¹H and ¹³C NMR Spectroscopy

-

Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer, typically operating at frequencies of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Sample Preparation : A few milligrams of the purified this compound are dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition :

-

¹H NMR : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR : Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to one peak per carbon atom. Chemical shifts are also referenced to TMS.

-

2D NMR : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to aid in the complete assignment of proton and carbon signals and to establish the connectivity of the molecule.

-

Infrared (IR) Spectroscopy

-

Instrumentation : An FTIR (Fourier Transform Infrared) spectrometer is used to record the infrared spectrum.

-

Sample Preparation : For solid samples like this compound, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. The absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation : Mass spectra can be obtained using various types of mass spectrometers, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Sample Introduction : The sample can be introduced directly into the ion source, or it can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analysis of complex mixtures.

-

Data Acquisition :

-

EI-MS : In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak ([M]⁺) and a series of fragment ions that provide information about the structure of the molecule.

-

ESI-MS : ESI is a softer ionization technique that is particularly useful for less volatile or thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a natural product like this compound.

References

A Comprehensive Technical Guide on the Potential Biological Activities of Isoalantolactone

A Note on the Compound Name: This technical guide focuses on the biological activities of Isoalantolactone. Initial searches for "Isoadiantone" did not yield specific scientific literature, suggesting a possible misspelling. Due to the phonetic similarity and the extensive research available, this document details the properties of Isoalantolactone, a sesquiterpene lactone with significant therapeutic potential.

Isoalantolactone (IATL) is a naturally occurring sesquiterpene lactone isolated from various plants, including Inula helenium. It has garnered considerable attention in the scientific community for its diverse pharmacological properties. This guide provides an in-depth overview of its key biological activities, with a focus on its anticancer and anti-inflammatory effects, for researchers, scientists, and drug development professionals.

Anticancer Activity

Isoalantolactone has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Its anticancer activity is attributed to several mechanisms, primarily the induction of oxidative stress and subsequent cellular damage.

1.1. Induction of Reactive Oxygen Species (ROS) and DNA Damage

A primary mechanism of IATL's anticancer effect is its ability to increase the intracellular levels of reactive oxygen species (ROS).[2] This elevation in ROS leads to oxidative stress, which in turn causes damage to cellular components, including DNA.[2] The accumulation of DNA damage can trigger cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells.[2]

1.2. Activation of the JNK Signaling Pathway

The increase in ROS production by Isoalantolactone also leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] The JNK pathway is a critical regulator of apoptosis.[1] Its activation by IATL further contributes to the induction of programmed cell death in cancer cells.[1]

1.3. Synergistic Effects with Chemotherapeutic Agents

Research has shown that Isoalantolactone can enhance the efficacy of conventional chemotherapeutic drugs like doxorubicin (DOX).[1] The combination of IATL and DOX has been observed to synergistically inhibit the growth of colon cancer cells.[1] This effect is mediated by a significant increase in ROS production, DNA damage, and activation of the JNK signaling pathway, suggesting that IATL could be a valuable adjuvant in cancer therapy.[1]

1.4. Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic effects of Isoalantolactone on various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| LNCaP | Prostate Cancer | IC50 | Data not specified | [3] |

| PC-3 | Prostate Cancer | IC50 | Data not specified | [3] |

| DU-145 | Prostate Cancer | IC50 | Data not specified | [3] |

| K562 | Leukemia | IC50 | 0.43 µM (for related compound Secalonic acid D) | [4] |

| HL60 | Leukemia | IC50 | 0.38 µM (for related compound Secalonic acid D) | [4] |

| K562 | Leukemia | IC50 | 7.21 µM (for related compound Ananixanthone) | [4] |

| K562 | Leukemia | IC50 | 3.00 µM (for related compound Caloxanthone B) | [4] |

| MGC-803 | Gastric Cancer | IC50 | 1.52 µM (for related Amino chalcone derivative) | [5] |

| HCT-116 | Colon Cancer | IC50 | 1.83 µM (for related Amino chalcone derivative) | [5] |

| MCF-7 | Breast Cancer | IC50 | 2.54 µM (for related Amino chalcone derivative) | [5] |

Note: Some IC50 values are for structurally related compounds, as specific quantitative data for Isoalantolactone was not available in the initial search results.

Anti-inflammatory and Antioxidant Activities

In addition to its anticancer properties, Isoalantolactone exhibits anti-inflammatory and antioxidant effects.[1][6] These activities are interconnected, as the antioxidant properties of IATL contribute to its anti-inflammatory effects.

Isoflavones, a class of compounds to which Isoalantolactone is related, are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.[7][8] They can modulate inflammatory signaling pathways and reduce the expression of enzymes involved in the inflammatory response.[7][9] The antioxidant activity of these compounds helps to mitigate oxidative stress, which is a key contributor to inflammation.[10]

The anti-inflammatory effects of isoflavones are mediated through various mechanisms, including the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and activator protein-1 (AP-1), which are key transcription factors regulating the expression of pro-inflammatory genes.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to evaluate the biological activities of Isoalantolactone.

3.1. Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Isoalantolactone for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to the untreated control.

3.2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect and quantify apoptosis.

-

Cell Treatment: Cells are treated with Isoalantolactone as described above.

-

Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

-

Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3.3. Intracellular ROS Detection

This assay measures the levels of intracellular reactive oxygen species.

-

Cell Treatment: Cells are treated with Isoalantolactone for the desired time.

-

Probe Loading: Cells are incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

-

Analysis: The fluorescence intensity is measured by flow cytometry or a fluorescence microscope.

3.4. Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Cells are lysed to extract total proteins.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., JNK, phospho-JNK, Bcl-2, Bax, Caspase-3), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Isoalantolactone and a general experimental workflow for its in vitro evaluation.

Caption: Proposed mechanism of Isoalantolactone's anticancer activity.

Caption: General workflow for in vitro evaluation of Isoalantolactone.

Conclusion

Isoalantolactone is a promising natural compound with multifaceted biological activities. Its potent anticancer effects, mediated through the induction of ROS, DNA damage, and activation of the JNK signaling pathway, make it a strong candidate for further investigation as a standalone or adjuvant cancer therapeutic.[1] Additionally, its anti-inflammatory and antioxidant properties suggest its potential utility in the management of inflammatory conditions. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential and safety profile.

References

- 1. Frontiers | Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage [frontiersin.org]

- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoflavones: Anti-Inflammatory Benefit and Possible Caveats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of isoadiantone and related triterpenoid compounds, with a focus on their chemical properties, biological activities, and underlying mechanisms of action. This compound, a hopane-type triterpenoid, and its structural analogs are constituents of various plant species, notably the maidenhair fern, Adiantum capillus-veneris. This document collates available quantitative data on their biological effects, details relevant experimental protocols for their isolation and evaluation, and visualizes potential signaling pathways through which they may exert their therapeutic effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene. They exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Among these, this compound and its related compounds, belonging to the hopane and fernane skeletal types, have garnered interest for their potential therapeutic applications. These compounds are predominantly found in ferns of the Adiantum genus. This guide focuses on the chemical and biological characteristics of this compound and its analogs, providing a foundation for further research and development.

Chemical Structures

This compound and adiantone are stereoisomers, both possessing a pentacyclic triterpenoid core. The fundamental structure is based on the hopane skeleton. Related compounds isolated from the same sources often include other hopane and fernane-type triterpenoids.

Table 1: Structures of this compound and Related Triterpenoids

| Compound Name | Chemical Structure | Molecular Formula |

| This compound | [Insert 2D structure of this compound] | C₃₀H₅₀O |

| Adiantone | [Insert 2D structure of Adiantone] | C₃₀H₅₀O |

| Isoadiantol-B | [Insert 2D structure of Isoadiantol-B] | C₃₀H₅₂O |

| 3-methoxy-4-hydroxyfilicane | [Insert 2D structure of 3-methoxy-4-hydroxyfilicane] | C₃₁H₅₄O₂ |

| 3,4-dihydroxyfilicane | [Insert 2D structure of 3,4-dihydroxyfilicane] | C₃₀H₅₂O₂ |

| Capillirone | [Insert 2D structure of Capillirone] | C₂₉H₄₈O |

| Capillirol B | [Insert 2D structure of Capillirol B] | C₃₀H₅₂O |

Biological Activities and Quantitative Data

The biological activities of this compound and its related compounds have been primarily investigated in the context of their anti-inflammatory and cytotoxic effects. While data on pure this compound is limited, studies on extracts and related compounds provide valuable insights.

Anti-inflammatory Activity

Triterpenoids isolated from Adiantum capillus-veneris have demonstrated significant anti-inflammatory properties in preclinical models.

Table 2: Quantitative Anti-inflammatory Data

| Compound/Extract | Assay | Model | Dose | Inhibition (%) | Reference |

| 4-α-hydroxyfilican-3-one | Carrageenan-induced paw edema | Rat | 50 mg/kg | 42.30 | [1] |

| Capillirone | Carrageenan-induced paw edema | Rat | 50 mg/kg | 33.07 | [1] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | Rat | 10 mg/kg | 60.00 | [1] |

| A. capillus-veneris Hexane Fraction | Croton oil-induced ear edema | Mouse | 1.25 mg/ear | 45.2 | [2] |

| Isoadiantol-B | Croton oil-induced ear edema | Mouse | 1.25 mg/ear | 38.7 | [2] |

| Niflumic acid (Standard) | Croton oil-induced ear edema | Mouse | 1.25 mg/ear | 58.1 | [2] |

Cytotoxic Activity

The cytotoxic potential of extracts from Adiantum capillus-veneris, from which this compound is isolated, has been evaluated against cancer cell lines.

Table 3: Quantitative Cytotoxicity Data

| Extract/Fraction | Cell Line | Assay | IC₅₀ (µg/mL) | Reference |

| A. capillus-veneris Hexane Fraction | MDA-MB-231 (Breast Cancer) | MTT | 23.25 | |

| A. capillus-veneris Chloroform Fraction | MDA-MB-231 (Breast Cancer) | MTT | 24.59 | |

| A. capillus-veneris Ethyl Acetate Fraction | MDA-MB-231 (Breast Cancer) | MTT | 30.22 | |

| A. capillus-veneris n-Butanol Fraction | MDA-MB-231 (Breast Cancer) | MTT | 42.19 | |

| A. capillus-veneris Water Fraction | MDA-MB-231 (Breast Cancer) | MTT | 33.26 |

Potential Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently unavailable, based on the known mechanisms of other anti-inflammatory and cytotoxic triterpenoids, several pathways can be hypothesized to be involved.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting this pathway.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in both inflammation and apoptosis.

Induction of Apoptosis

The cytotoxic activity of the hexane fraction containing this compound suggests a potential to induce programmed cell death, or apoptosis.

Experimental Protocols

Isolation and Purification of this compound and Related Triterpenoids

This protocol describes a general method for the extraction and isolation of triterpenoids from Adiantum capillus-veneris.

Workflow Diagram

Methodology

-

Plant Material and Extraction:

-

Air-dried and powdered fronds of Adiantum capillus-veneris are macerated with 95% ethanol at room temperature.

-

The solvent is filtered and the process is repeated three times.

-

The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[2]

-

-

Fractionation:

-

Column Chromatography:

-

The hexane fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a solvent system such as n-hexane:ethyl acetate (9:1) and visualized by spraying with a solution of 10% H₂SO₄ in methanol followed by heating.

-

Fractions with similar TLC profiles are combined and further purified by repeated column chromatography or preparative TLC to yield pure compounds.[2]

-

-

Characterization:

-

The structures of the isolated compounds are elucidated using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with published data.[2]

-

In Vivo Anti-inflammatory Assays

This is a widely used model for evaluating acute inflammation.

Methodology

-

Animals: Male Wistar rats (150-200 g) are used.

-

Procedure:

-

Animals are divided into groups: control, standard (e.g., indomethacin, 10 mg/kg), and test groups (receiving different doses of the test compound).

-

The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

-

Acute inflammation is induced by sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of each rat.

-

The paw volume is measured immediately before and at 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[1]

-

This model is used to assess topical anti-inflammatory activity.

Methodology

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure:

-

A solution of croton oil (e.g., 1% in acetone) is prepared as the irritant.

-

Animals are divided into groups: control, standard (e.g., niflumic acid), and test groups.

-

The test compound or standard, dissolved in a suitable vehicle, is applied topically to the inner surface of the right ear.

-

After 30 minutes, the croton oil solution is applied to the same ear. The left ear serves as a control.

-

After a specified time (e.g., 4 hours), the mice are sacrificed, and circular sections are punched from both ears and weighed.

-

The difference in weight between the right and left ear punches is taken as a measure of edema.

-

The percentage inhibition of edema is calculated for each group relative to the control group.[2]

-

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

Methodology

-

Cell Culture: MDA-MB-231 human breast cancer cells are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compound or extract. A control group receives only the vehicle.

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

-

Conclusion

This compound and its related triterpenoid compounds represent a promising class of natural products with potential therapeutic applications, particularly in the areas of inflammation and cancer. This guide has summarized the current knowledge on their chemical structures, biological activities, and potential mechanisms of action. The provided experimental protocols offer a framework for their further investigation. While the anti-inflammatory properties of several related compounds are established, further research is needed to fully characterize the pharmacological profile of pure this compound, including its specific molecular targets and signaling pathways. The cytotoxic activity of the hexane fraction from A. capillus-veneris warrants further investigation to identify the specific compound(s) responsible for this effect and to elucidate their mechanism of action. This comprehensive guide serves as a foundational resource to stimulate and support future research in this exciting field of natural product drug discovery.

References

Isoadiantone: A Review of Existing Literature for Drug Discovery and Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoadiantone, a triterpenoid compound, has been identified as a constituent of the maidenhair fern, Adiantum capillus-veneris L. This plant has a history of use in traditional medicine for a variety of ailments, suggesting the presence of bioactive compounds. While research into the specific activities of isolated this compound is limited, studies on the extracts of Adiantum capillus-veneris, from which this compound is derived, indicate a range of promising pharmacological properties. This guide provides a comprehensive review of the available literature, focusing on the biological activities, experimental protocols, and potential signaling pathways associated with extracts containing this compound. It is important to note that the majority of the data presented herein pertains to crude extracts of Adiantum capillus-veneris rather than the purified this compound compound. This distinction is critical for the interpretation of the findings and highlights a significant gap in the current research landscape.

Chemical Properties

This compound is classified as a triterpenoid, a large and diverse class of naturally occurring organic compounds derived from a 30-carbon precursor. Its chemical structure is characterized by a complex, multi-ring system.

Data Presentation: Biological Activities of Adiantum capillus-veneris Extracts

The following tables summarize the quantitative data from studies on the biological activities of various extracts of Adiantum capillus-veneris, which is a known source of this compound.

Table 1: Anti-inflammatory Activity of Adiantum capillus-veneris Extracts

| Extract/Fraction | Assay | Model | Dose/Concentration | Inhibition (%) | Reference |

| Total Alcoholic Extract | Formalin-induced edema | Rat paw | - | 28% | [1] |

| Hexane Fraction | Formalin-induced edema | Rat paw | - | Comparable to positive control | [1] |

Table 2: Hypoglycemic Activity of Adiantum capillus-veneris Extracts

| Extract | Assay | Model | Dose | Effect | Reference |

| Total Alcoholic Extract | - | - | - | Significant activity | [1] |

Note: Specific quantitative data such as IC50 values for hypoglycemic activity of the extracts are not available in the reviewed literature.

Table 3: Antimicrobial and Anticancer Activities of Adiantum capillus-veneris Extracts

While literature suggests antimicrobial and anticancer properties of Adiantum capillus-veneris extracts, specific quantitative data such as Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values for anticancer activity against various cell lines are not detailed in the currently available search results. This represents a significant area for future investigation.

Experimental Protocols

Isolation of this compound from Adiantum capillus-veneris L.

The following protocol for the isolation of this compound is based on the methodology described in the literature[1].

1. Extraction:

-

The dried and powdered fronds of Adiantum capillus-veneris (800 g) are extracted with alcohol (3 L x 3) using maceration and percolation.

-

The combined alcoholic extract is concentrated under reduced pressure using a rotary evaporator until dryness (yield: 220 g).

2. Fractionation:

-

A portion of the dried residue (150 g) is mixed with distilled water (500 ml).

-

The aqueous suspension is then subjected to sequential liquid-liquid fractionation with the following solvents:

-

Hexane (700 ml x 4)

-

Chloroform (500 ml x 3)

-

Ethyl acetate (500 ml x 4)

-

n-butanol (500 ml x 3)

-

3. Isolation from Hexane Fraction:

-

The hexane fraction, which contains triterpenoidal compounds, is further subjected to chromatographic techniques to isolate individual compounds.

-

This compound (1) is one of the compounds isolated from this fraction.

4. Identification and Characterization:

-

The structure of the isolated this compound is confirmed using various spectroscopic methods, including:

-

Infrared (IR) spectroscopy

-

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Nuclear Overhauser Effect Spectroscopy (NOESY)

-

Mass Spectrometry (MS)

-

Signaling Pathways: A Prospective Outlook

Direct evidence for the signaling pathways modulated by pure this compound is currently unavailable in the scientific literature. However, based on the known biological activities of triterpenoids and extracts of Adiantum capillus-veneris, several signaling pathways can be hypothesized as potential targets for future investigation.

Potential Anti-inflammatory Signaling Pathways

Given the observed anti-inflammatory effects of Adiantum capillus-veneris extracts, this compound may potentially modulate key inflammatory pathways such as:

-

Nuclear Factor-kappa B (NF-κB) Signaling: This pathway is a central regulator of inflammation. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.

-

Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including ERK, JNK, and p38) are also crucial in regulating the production of pro-inflammatory cytokines.

-

Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation.

Below is a conceptual diagram illustrating a potential workflow for investigating the anti-inflammatory mechanism of this compound.

References

Isoadiantone: An Obscure Compound with Limited Available Data

Despite a comprehensive search of scientific literature and chemical databases, information regarding the discovery, history, and biological activity of isoadiantone is exceptionally scarce. This suggests that this compound is likely a compound of niche interest, potentially a minor natural product, a synthetic derivative not widely studied, or possibly referred to by a different name in most of the literature.

Efforts to locate specific data on the isolation, synthesis, and biological evaluation of this compound have been unsuccessful. There are no readily available detailed experimental protocols, quantitative data on its physicochemical properties, or elucidated signaling pathways associated with this specific compound. The conversion of adiantone to this compound, a potential synthetic route, is also not documented in the accessible scientific record.

Researchers, scientists, and drug development professionals seeking information on this molecule may need to conduct primary research to determine its properties and potential applications. This would involve initial steps such as:

-

De novo synthesis or isolation from a putative natural source.

-

Thorough structural characterization using modern spectroscopic techniques (NMR, MS, IR, etc.).

-

Systematic screening for biological activity across various assays.

Given the current lack of information, this technical guide cannot provide the in-depth analysis, data tables, or experimental diagrams as initially intended. Further investigation into specialized chemical libraries or direct contact with researchers in relevant fields of natural product chemistry may be necessary to uncover any existing but unindexed information on this compound.

Methodological & Application

Application Notes and Protocols for the Extraction of Isoadiantone from Adiantum capillus-veneris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adiantum capillus-veneris, commonly known as the maidenhair fern, is a plant with a rich history in traditional medicine. Phytochemical analysis has revealed the presence of a variety of bioactive compounds, including triterpenoids. Among these, isoadiantone has garnered scientific interest for its potential therapeutic properties. Triterpenoids as a class are recognized for their anti-inflammatory activities, often mediated through the modulation of key signaling pathways such as the NF-κB pathway.[1] This document provides a detailed protocol for the extraction and isolation of this compound from the fronds of Adiantum capillus-veneris and summarizes the current understanding of its potential mechanism of action.

Data Presentation: Extraction Yields

The following table summarizes the quantitative data from a representative extraction protocol, providing an overview of the expected yields at different stages of the process.

| Extraction Stage | Starting Material | Solvent/Method | Yield | Approximate Yield Percentage | Reference |

| Initial Extraction | 800 g of dried A. capillus-veneris fronds | Alcohol (Maceration and Percolation) | 220 g of crude alcoholic extract | 27.5% (w/w) | [2] |

| Solvent Partitioning | 150 g of crude alcoholic extract | Hexane | 70 g of hexane fraction | 46.7% (w/w) of crude extract | [2] |

| Column Chromatography | 20 g of hexane fraction | Silica Gel Column Chromatography | 200 mg of pure this compound | 1.0% (w/w) of hexane fraction | [2] |

| Overall Yield | 800 g of dried A. capillus-veneris fronds | Complete Protocol | ~700 mg of pure this compound (extrapolated) | ~0.0875% (w/w) | [2] |

Experimental Protocols

This section details the methodology for the extraction and isolation of this compound from the dried fronds of Adiantum capillus-veneris.

Preparation of Plant Material

-

Collect fresh fronds of Adiantum capillus-veneris.

-

Wash the fronds thoroughly with water to remove any dirt and debris.

-

Air-dry the fronds in a well-ventilated area, shielded from direct sunlight, until they are brittle.

-

Grind the dried fronds into a coarse powder using a mechanical grinder.

Alcoholic Extraction

-

Weigh 800 g of the dried, powdered fronds.

-

Place the powdered material in a large container suitable for maceration.

-

Add 3 liters of alcohol (e.g., ethanol or methanol) to the container, ensuring the powder is fully submerged.

-

Seal the container and allow it to macerate for 48-72 hours at room temperature, with occasional agitation.

-

After maceration, separate the alcoholic extract from the plant residue by percolation or filtration.

-

Repeat the extraction process on the plant residue two more times with fresh alcohol to ensure exhaustive extraction.

-

Combine all the alcoholic extracts.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until a semi-solid crude extract is obtained (approximately 220 g).[2]

Solvent Partitioning for Hexane Fraction

-

Take 150 g of the crude alcoholic extract and dissolve it in 500 ml of distilled water.

-

Transfer the aqueous solution to a large separatory funnel.

-

Add 700 ml of n-hexane to the separatory funnel.

-

Shake the funnel vigorously for 5-10 minutes, periodically releasing the pressure.

-

Allow the layers to separate completely. The upper layer is the hexane fraction.

-

Collect the hexane fraction.

-

Repeat the extraction of the aqueous layer with three more portions of 700 ml of n-hexane.

-

Combine all the hexane fractions.

-

Dry the combined hexane fraction over anhydrous sodium sulfate.

-

Concentrate the hexane fraction under reduced pressure using a rotary evaporator to obtain the crude hexane extract (approximately 70 g).[2]

Isolation of this compound by Column Chromatography

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Dissolve 20 g of the crude hexane extract in a minimal amount of n-hexane.

-

Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

-

Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

-

Begin elution of the column with 100% n-hexane.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient. The following gradient is recommended:

-

n-hexane:ethyl acetate (95:5)

-

n-hexane:ethyl acetate (90:10)

-

-

Collect fractions of approximately 200 ml each.

-

Monitor the fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate in various ratios and visualize the spots under UV light or by staining with an appropriate reagent (e.g., ceric sulfate spray followed by heating).

-

Pool the fractions that show a prominent spot corresponding to this compound. This compound is typically eluted in the n-hexane:ethyl acetate (95:5) fractions.[2]

-

Subject the pooled fractions to repeated crystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to obtain pure this compound (approximately 200 mg).[2]

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods such as IR, NMR (¹H and ¹³C), and Mass Spectrometry.[3]

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Anti-inflammatory Action of this compound

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytochemical and biological studies of Adiantum capillus-veneris L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phytochemical and biological studies of Adiantum capillus-veneris L - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isoadiantone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoadiantone is a hopane-type triterpenoid, a class of natural products with a wide range of biological activities. Found in plant species such as Adiantum caudatum and Adiantum incisum, the quantification of this compound is crucial for phytochemical analysis, quality control of herbal extracts, and in the exploration of its potential therapeutic applications. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection. The described methodology is based on established principles for the analysis of similar triterpenoids.

Principle

The method employs a reversed-phase HPLC system to separate this compound from other components in a sample matrix. A C18 column is used as the stationary phase, which retains non-polar compounds like triterpenoids. The mobile phase, a mixture of organic solvents (acetonitrile and methanol) and water, is used to elute the compounds from the column. The gradient elution allows for the effective separation of a wide range of compounds with varying polarities. Due to the lack of a strong chromophore in many triterpenoids, UV detection at a low wavelength (e.g., 205 nm) is often employed for their quantification.

Experimental Protocols

Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., leaves of Adiantum species) at 40-50°C to a constant weight. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1.0 g of the powdered plant material into a flask.

-

Add 25 mL of methanol.

-

Perform extraction using ultrasonication for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with 1.0 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

-

Standard Solution Preparation

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

HPLC Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Recommended Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Mobile Phase C | Methanol |

| Gradient Elution | 0-10 min: 70% A, 15% B, 15% C10-25 min: 40% A, 30% B, 30% C25-40 min: 10% A, 45% B, 45% C40-45 min: 10% A, 45% B, 45% C45-50 min: 70% A, 15% B, 15% C |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 205 nm |

| Injection Volume | 10 µL |

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the validation of an HPLC method for triterpenoid analysis. These values serve as a general reference.[1]

| Parameter | Typical Value | Description |

| Retention Time (t_R) | Analyte-specific | The time it takes for the analyte to elute from the column. |

| Linearity (r²) | > 0.999 | The correlation coefficient of the calibration curve, indicating the linearity of the detector response to concentration. |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (%RSD) | < 2% | The relative standard deviation of replicate measurements, indicating the closeness of repeated measurements. |

| Accuracy (% Recovery) | 95 - 105% | The percentage of the true concentration that is measured, indicating the closeness of the measured value to the true value. |

Mandatory Visualization

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Isoadiantone

Introduction

Isoadiantone is a pentacyclic triterpenoid found in various plant species, notably in the maidenhair fern, Adiantum capillus-veneris. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the low volatility of triterpenoids, a derivatization step is typically required to enhance their amenability to GC analysis.

This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound by GC-MS. It includes instrument parameters, sample preparation procedures, and expected mass spectral data to guide researchers in the qualitative and quantitative analysis of this compound.

Experimental Protocols

Extraction of this compound from Plant Material

This protocol describes a general procedure for the extraction of this compound from dried and powdered plant material.

Materials:

-

Dried and powdered plant material (e.g., Adiantum capillus-veneris fronds)

-

Methanol, HPLC grade

-

Hexane, HPLC grade

-

Dichloromethane, HPLC grade

-

Sodium sulfate, anhydrous

-

Rotary evaporator

-

Soxhlet apparatus (optional)

-

Ultrasonic bath (optional)

Procedure:

-

Maceration/Soxhlet Extraction:

-

Accurately weigh approximately 10 g of the dried, powdered plant material.

-

Maceration: Suspend the powder in 100 mL of methanol and sonicate for 30 minutes. Allow to stand at room temperature for 24 hours with occasional shaking. Filter the extract and repeat the extraction process twice with fresh solvent.

-

Soxhlet Extraction: Place the powdered plant material in a thimble and extract with methanol for 6-8 hours.

-

-

Solvent Evaporation:

-

Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in 50 mL of a methanol/water (9:1 v/v) mixture.

-

Perform liquid-liquid partitioning against hexane three times (3 x 50 mL) to remove nonpolar constituents. Discard the hexane fractions.

-

Subsequently, partition the aqueous methanol phase with dichloromethane three times (3 x 50 mL).

-

-

Final Extract Preparation:

-

Combine the dichloromethane fractions, which will contain the triterpenoids.

-

Dry the dichloromethane extract over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to dryness under reduced pressure to yield the triterpenoid-rich fraction.

-

Store the dried extract at -20°C until derivatization and GC-MS analysis.

-

Derivatization of this compound

Silylation is a common derivatization technique for triterpenoids to increase their volatility and thermal stability for GC-MS analysis.

Materials:

-

Dried triterpenoid-rich extract

-

Pyridine, anhydrous

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Heating block or oven

-

GC vials with inserts

Procedure:

-

Dissolve approximately 1 mg of the dried extract in 100 µL of anhydrous pyridine in a GC vial.

-

Add 200 µL of BSTFA with 1% TMCS to the vial.

-

Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis

Instrumentation and Parameters

The following parameters are recommended for the GC-MS analysis of silylated this compound and can be adapted based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |

| Injector | Split/Splitless |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 10 min. |

| Transfer Line Temp. | 290°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |